molecular formula C13H18N2O B2437438 1-(4-tert-butylphenyl)imidazolidin-2-one CAS No. 1092346-57-0

1-(4-tert-butylphenyl)imidazolidin-2-one

Cat. No.: B2437438
CAS No.: 1092346-57-0
M. Wt: 218.3
InChI Key: CEXQZKAKUMSWKI-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)imidazolidin-2-one is a compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a tetrahydroimidazol-2-one moiety. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one typically involves the reaction of 4-(tert-butyl)benzaldehyde with ethylenediamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(4-tert-butylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-tert-butylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to modulation of their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-(4-tert-butylphenyl)imidazolidin-2-one can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-(4-tert-butylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXQZKAKUMSWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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